molecular formula C21H33N3O4S B7799692 Cme-carbodiimide CAS No. 102292-00-2

Cme-carbodiimide

Cat. No. B7799692
M. Wt: 423.6 g/mol
InChI Key: GBCAVSYHPPARHX-UHFFFAOYSA-M
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Description

Cme-carbodiimide is a useful research compound. Its molecular formula is C21H33N3O4S and its molecular weight is 423.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cme-carbodiimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cme-carbodiimide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

InChI

InChI=1S/C14H26N3O.C7H8O3S/c1-17(9-11-18-12-10-17)8-7-15-13-16-14-5-3-2-4-6-14;1-6-2-4-7(5-3-6)11(8,9)10/h14H,2-12H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCAVSYHPPARHX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCOCC1)CCN=C=NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60907344
Record name 4-(2-{[(Cyclohexylimino)methylidene]amino}ethyl)-4-methylmorpholin-4-ium 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60907344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cme-carbodiimide

CAS RN

2491-17-0, 102292-00-2
Record name 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2491-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CME-carbodiimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CME-CARBODIIMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231596
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Morpholinium, 4-[2-[(cyclohexylcarbonimidoyl)amino]ethyl]-4-methyl-, 4-methylbenzenesulfonate (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(2-{[(Cyclohexylimino)methylidene]amino}ethyl)-4-methylmorpholin-4-ium 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60907344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-[(cyclohexylcarbonimidoyl)amino]ethyl]-4-methylmorpholinium toluene-p-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.865
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
AS Girshovich, MA Grachev, NI Komarova… - FEBS letters, 1971 - core.ac.uk
… the reaction of tRNA with CME-carbodiimide decreases exponentially with increasing extent … have the same reactivity towards CME-carbodiimide as free nucleosides in solution; cf [7,8] . …
Number of citations: 4 core.ac.uk
AS Girshovich, MA Grachev, DG Knorre, VP Kumarev… - FEBS Lett., 1971 - core.ac.uk
… reaction of tRNA with CME-carbodiimide were described by … earlier for the reaction with CME-carbodiimide proves that it is the de… of the reaction of CME-carbodiimide with nucleosides is …
Number of citations: 11 core.ac.uk
VF Drevitch, RI Salganik, DG Knorre… - Biochimica et Biophysica …, 1966 - Elsevier
… CME-carbodiimide with sRNA markedly decreases in the presence of Mg 2+ ions2, 3. These results suggest that CME-carbodiimide … residues modified by CME-carbodiimide addition 4,5…
Number of citations: 22 www.sciencedirect.com
RI Salganik, VS Dashkevich, GM Dymshits - Biochimica et Biophysica Acta …, 1967 - Elsevier
… after modification with CME-carbodiimide. OO, DNA of regenerating liver; 0-0, DNA of normal liver. Both DNA's were modified with CME-carbodiimide (IO mg/ml CME-carbodiimide and i …
Number of citations: 7 www.sciencedirect.com
VV Rogozhin, GD Kutuzova, NN Ugarova - Russian Journal of Bioorganic …, 2000 - Springer
… The kinetics of the peroxidase oxidation of odianisidine with the native peroxidase and with the peroxidase modified with CME-carbodiimide [10] obeys the Michaelis-Menten equation …
Number of citations: 11 link.springer.com
SN Zagrebelny, DG Knorre - Biochimica et Biophysica Acta (BBA)-Nucleic …, 1966 - Elsevier
… of CME-carbodiimide … CME-carbodiimide 5. Formylglycylglycine (o.3 mmole) was dissolved in 2 ml of water, and the pH was adjusted to 4 with alkali; o.3 mmole of CME-carbodiimide …
Number of citations: 10 www.sciencedirect.com
R Barber, M Noble - Biochimica et Biophysica Acta (BBA)-Nucleic Acids and …, 1966 - Elsevier
… CME-carbodiimide with sRNA markedly decreases in the presence of Mg 2+ ions2, 3. These results suggest that CME-carbodiimide … residues modified by CME-carbodiimide addition 4,5…
Number of citations: 12 www.sciencedirect.com
DG K'noppe, OA Meergorodskaya… - Journal of …, 1965 - Academic Press
Number of citations: 0
DG Knorre, TN Shubina - ACTA CHI MICA, 1964
Number of citations: 7
DG Knorre, VF Zarytova - Soviet Scientific Reviews, Volpin, MV, OPA, Amsterdam, 1984
Number of citations: 1

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